molecular formula C5H14N2 B1433446 1,5-Pentane-1,1,5,5-D4-diamine CAS No. 95596-35-3

1,5-Pentane-1,1,5,5-D4-diamine

Cat. No.: B1433446
CAS No.: 95596-35-3
M. Wt: 106.2 g/mol
InChI Key: VHRGRCVQAFMJIZ-CQOLUAMGSA-N
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Description

1,5-Pentane-1,1,5,5-D4-diamine, also known as 1,5-Diaminopentane, is a stable isotope-labelled compound with the molecular formula C5H10D4N2 . It has an average mass of 106.203 Da and a monoisotopic mass of 106.140808 Da . It is a colorless syrupy liquid diamine with a distinctive unpleasant odor .


Molecular Structure Analysis

The molecular structure of this compound comprises a straight-chain pentane core with amino substituents at positions 1 and 5 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm³, a boiling point of 179.0±8.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 41.5±3.0 kJ/mol and a flash point of 76.5±24.8 °C . The compound has a molar refractivity of 32.3±0.3 cm³, a polar surface area of 52 Ų, and a molar volume of 118.4±3.0 cm³ .

Scientific Research Applications

Dermatological Applications

Pentane derivatives, such as pentane-1,5-diol, have been compared with other aliphatic diols for use in dermatological pharmaceutical formulations. Pentane-1,5-diol was found to be effective in enhancing drug delivery, possessing desirable pharmaceutical and cosmetic properties, and displaying an antimicrobial spectrum with low toxicity. Its efficacy, safety, and low cost make it an attractive substance for topical pharmaceutical applications, suggesting potential dermatological uses for related pentane derivatives like 1,5-Pentane-1,1,5,5-D4-diamine (Jeanette Jacobsson Sundberg & J. Faergemann, 2008).

Liquid Crystal Research

Studies on methylene-linked liquid crystal dimers, including pentane-based compounds, highlight their role in understanding the transitional properties and phases of liquid crystals. Such research is pivotal in the development of materials with specific optical and electronic properties, useful in displays, sensors, and other advanced technologies (P. Henderson & C. Imrie, 2011).

Green Chemistry and Catalysis

Research on the hydrogenation of furfural and its derivatives to pentanediol underscores the importance of sustainable chemical processes. The design and application of catalysts for converting biomass-derived compounds into valuable chemicals like pentanediol demonstrate the role of pentane derivatives in green chemistry and catalytic processes, which could extend to derivatives like this compound (Jing Tan et al., 2021).

Toxicology and Safety

The toxicology of alkyl diamines, including those related to pentane structures, has been studied primarily for acute toxicity. Understanding the toxicological profile of such compounds is crucial for ensuring safety in their use across various applications, including industrial and pharmaceutical contexts (G. Kennedy, 2007).

Safety and Hazards

1,5-Pentane-1,1,5,5-D4-diamine is poisonous by intravenous, rectal, and subcutaneous routes. It is moderately toxic by skin contact and is an irritant, sensitizer, and allergen . When heated to decomposition, it emits highly toxic fumes of NOx .

Biochemical Analysis

Biochemical Properties

1,5-Pentane-1,1,5,5-D4-diamine plays a significant role in biochemical reactions, particularly in the production of cadaverine, a precursor for nylon PA5X . It interacts with enzymes such as lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine . This interaction is crucial for the efficient production of cadaverine, which is essential for the synthesis of bio-based nylon .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of lysine decarboxylase, leading to the production of cadaverine . This, in turn, impacts cellular metabolism by providing a precursor for the synthesis of bio-based nylon, which is essential for various industrial applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lysine decarboxylase. This enzyme catalyzes the decarboxylation of lysine to produce cadaverine . The binding of this compound to lysine decarboxylase enhances the enzyme’s activity, leading to increased production of cadaverine . This interaction is essential for the efficient synthesis of bio-based nylon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that the compound maintains its effectiveness in producing cadaverine, although its stability may be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the activity of lysine decarboxylase, leading to increased production of cadaverine . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing any adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the production of cadaverine. It interacts with lysine decarboxylase, which catalyzes the decarboxylation of lysine to produce cadaverine . This metabolic pathway is crucial for the synthesis of bio-based nylon, as cadaverine serves as a precursor for nylon PA5X . The compound’s involvement in this pathway highlights its importance in industrial applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are essential for its activity and function in producing cadaverine .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on lysine decarboxylase activity . Targeting signals or post-translational modifications may direct the compound to particular organelles, enhancing its effectiveness in catalyzing the production of cadaverine . This subcellular localization is crucial for the compound’s role in biochemical reactions and industrial applications .

Properties

IUPAC Name

1,1,5,5-tetradeuteriopentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c6-4-2-1-3-5-7/h1-7H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRGRCVQAFMJIZ-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC([2H])([2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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